Comprehensive Spectroscopic Profiling (NMR, IR, MS) of 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic Acid
Comprehensive Spectroscopic Profiling (NMR, IR, MS) of 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic Acid
Executive Summary
The 1,2,4-oxadiazole scaffold is a privileged heterocycle in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides. Specifically, 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid (CAS: 748743-73-9) serves as a critical building block in the synthesis of advanced therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors [1].
For researchers and drug development professionals, the accurate structural validation of this intermediate is paramount. A misassigned structural isomer (such as the 1,3,4-oxadiazole variant) can derail an entire structure-activity relationship (SAR) campaign. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, FT-IR, and LC-ESI-MS) of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid, establishing a self-validating analytical framework.
Structural Dynamics & Electronic Effects
Understanding the spectroscopic output requires a fundamental grasp of the molecule's electronic distribution. The 1,2,4-oxadiazole ring is a planar, conjugated, non-benzenoid aromatic system. The topography of the heteroatoms (one oxygen, two nitrogens) creates a highly polarized ring system [2].
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The C5 Position: Flanked by an oxygen and a nitrogen atom, the C5 carbon is highly electron-deficient. The addition of the tert-butyl group provides a +I (inductive) electron-donating effect, but it is insufficient to overcome the massive deshielding caused by the heteroatoms.
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The C3 Position: Attached to the electron-withdrawing carboxylic acid group (-M, -I effects), the C3 carbon is also deshielded, though slightly less than C5.
Electronic effects dictating 13C NMR chemical shifts in the oxadiazole core.
Spectroscopic Data Analysis & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the carbon framework and proton environments.
Solvent Selection Causality: DMSO-
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C5 (Ring Carbon): Appears at an extreme downfield shift of ~185–187 ppm . This is characteristic of 5-alkyl-1,2,4-oxadiazoles and differentiates it from 1,3,4-oxadiazoles (which typically resonate around 160-165 ppm) [4].
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C3 (Ring Carbon): Resonates at ~158–160 ppm .
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C=O (Carboxylic Acid): Resonates at ~160–162 ppm , often overlapping closely with the C3 signal. High-resolution acquisition (minimum 100 MHz for
C) is required to resolve these peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is utilized to confirm the presence of the functional groups that lack carbon/hydrogen atoms (like the N-O bond) and to validate the carboxylic acid.
Technique Causality: Attenuated Total Reflectance (ATR) FT-IR is preferred over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture produces a massive, broad O-H stretch at 3300 cm
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O-H Stretch: A broad, heavily hydrogen-bonded band spanning 3300–2500 cm
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C=O Stretch: A sharp, intense peak at 1710–1730 cm
. -
C=N & N-O Stretches: The oxadiazole ring breathing and C=N stretching occur at 1580–1600 cm
, while the diagnostic N-O stretch appears near 1360 cm .
Mass Spectrometry (LC-ESI-MS)
Ionization Causality: Electrospray Ionization (ESI) is a "soft" ionization technique. Because carboxylic acids are prone to thermal decarboxylation (loss of CO
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Negative Ion Mode (ESI-): Yields the most robust signal due to the easy deprotonation of the carboxylic acid, producing an
ion at m/z 169.06 . -
Fragmentation Pathway: Collision-Induced Dissociation (CID) of the
ion typically results in the neutral loss of CO (-44 Da), yielding a fragment at m/z 125 . Further fragmentation involves the loss of the tert-butyl group as isobutylene (-56 Da).
Quantitative Data Summaries
Table 1: H and C NMR Data (in DMSO- )
| Position | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |
| -C(CH | 1.42 – 1.45 | Singlet (s) | 9H | Highly equivalent methyl protons; shielded by +I effect. | |
| -COO-H | 13.0 – 13.8 | Broad Singlet (br s) | 1H | Highly deshielded due to H-bonding with DMSO. | |
| -C (CH | 33.0 – 34.0 | - | - | Quaternary aliphatic carbon. | |
| -C(C H | 27.0 – 28.5 | - | - | Primary aliphatic carbons. | |
| C3 (Ring) | 158.0 – 160.0 | - | - | Deshielded by adjacent N atoms and -COOH group. | |
| C =O (Acid) | 160.0 – 162.0 | - | - | Carbonyl carbon. | |
| C5 (Ring) | 185.0 – 187.0 | - | - | Extreme deshielding from adjacent O, N, and double bond. |
Table 2: FT-IR and LC-ESI-MS Data
| Analytical Method | Key Parameter | Value / Observation | Structural Significance |
| FT-IR (ATR) | O-H Stretch | 3300 – 2500 cm | Confirms carboxylic acid presence. |
| FT-IR (ATR) | C=O Stretch | 1710 – 1730 cm | Confirms carbonyl group. |
| FT-IR (ATR) | N-O Stretch | ~1360 cm | Confirms oxadiazole heteroatom linkage. |
| LC-ESI-MS | m/z 169.06 | Confirms exact mass of deprotonated molecule. | |
| LC-ESI-MS | m/z 171.07 | Confirms exact mass of protonated molecule. | |
| MS/MS (CID) | Fragment Ion | m/z 125.07 | Loss of CO |
Experimental Protocols for Spectroscopic Validation
To ensure absolute trustworthiness, the following protocols represent a self-validating system . Every step includes internal checks to prevent false positives or artifacts.
Step-by-step analytical workflow for comprehensive structural validation.
Protocol 1: High-Resolution NMR Acquisition
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Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Self-Validation Check: Ensure the solution is perfectly clear. Particulate matter will distort the magnetic field homogeneity (shimming), leading to broadened peaks that mask the carboxylic acid proton.
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Acquisition (
H): Run at 400 MHz (or higher) at 298 K. Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the tert-butyl protons for accurate integration (target: exactly 9.00). -
Acquisition (
C): Run at 100 MHz with proton decoupling. Increase the relaxation delay to 3-5 seconds and utilize a minimum of 512 scans. Causality: Quaternary carbons (C3, C5, C=O, and the central tert-butyl carbon) lack attached protons for Nuclear Overhauser Effect (NOE) enhancement and relax slowly. Longer D1 times prevent these critical peaks from disappearing into the baseline noise.
Protocol 2: ATR FT-IR Analysis
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Background Subtraction: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (32 scans, 4 cm
resolution) to subtract atmospheric CO and ambient humidity. -
Sample Application: Place 1-2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.
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Self-Validation Check: If the baseline slopes severely, the particle size is too large (causing light scattering). Grind the sample gently in an agate mortar and re-apply.
Protocol 3: LC-ESI-MS Profiling
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Mobile Phase Preparation:
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Channel A: LC-MS grade Water + 0.1% Formic Acid (promotes positive ionization).
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Channel B: LC-MS grade Acetonitrile.
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Sample Injection: Prepare a 10 µg/mL solution in 50:50 Water:Acetonitrile. Inject 2 µL.
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Mass Spectrometer Tuning: Run the MS in polarity-switching mode (alternating between ESI+ and ESI- every 50 ms).
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Self-Validation Check: Run a blank injection (50:50 solvent only) immediately prior to the sample. This validates that the m/z 169 and 171 signals are intrinsic to the analyte and not residual carryover or background contamination from the LC column.
References
- Title: Benzoazepine analogs as inhibiting agents for bruton's tyrosine kinase Source: Google P
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Title: Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety Source: Institute of Pathogen Biology, Chinese Academy of Medical Sciences (IPBCAMS) / ACS URL: [Link] [3]
